molecular formula C11H13ClN4S B11772048 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11772048
M. Wt: 268.77 g/mol
InChI Key: WSMCTCQEDFAWCY-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 4-ethyl group and a (4-chlorophenylamino)methyl substituent at the 4- and 5-positions of the triazole ring, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN4S

Molecular Weight

268.77 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13ClN4S/c1-2-16-10(14-15-11(16)17)7-13-9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,17)

InChI Key

WSMCTCQEDFAWCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from carboxylic acid derivatives undergo cyclization in basic conditions to form the triazole ring. For instance, methyl 4-chlorobenzoate can be converted to its hydrazide derivative, which reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to yield a potassium dithiocarbazinate intermediate. Acidic cyclization of this intermediate with sulfuric acid produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a reaction pathway validated in analogous syntheses. Adapting this method, thiocarbazide derivatives bearing ethyl groups can be cyclized to form 4-ethyl-4H-1,2,4-triazole-3-thiol. Key spectral data for intermediates include:

  • 1H NMR : A singlet at δ 13.2–13.5 ppm for the thiol proton.

  • 13C NMR : A resonance at δ 165–170 ppm for the C=S group.

Alkylation of Preformed Triazole-thiones

Alternative routes involve alkylation of 1,2,4-triazole-5-thiones. Ethyl chloroacetate reacts with triazole-thiones in dimethylformamide (DMF) under basic conditions (triethylamine) to introduce ethyl groups at the N4 position. For example, 4-phenyl-1,2,4-triazole-5-thione reacts with ethyl chloroacetate to yield ethyl 2-((4-phenyl-5-(substituted)-4H-1,2,4-triazol-3-yl)thio)acetate, confirmed by 1H NMR signals at δ 1.19 ppm (CH₃) and δ 4.11 ppm (CH₂).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Ethanol or propan-2-ol at 60–80°C optimizes cyclization yields (80–94%).

  • Mannich Reactions : Methanol under reflux (65°C) prevents side product formation.

Catalytic Enhancements

Addition of catalytic acetic acid in Mannich reactions improves imine formation kinetics, reducing reaction time from 12 h to 6 h.

Spectroscopic Validation and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR :

    • Ethyl group: Triplet at δ 1.25 ppm (CH₃) and quartet at δ 3.40 ppm (CH₂).

    • Aromatic protons: Doublets at δ 7.40–7.90 ppm (J = 8.6 Hz).

  • 13C NMR :

    • Triazole C3: δ 152–155 ppm.

    • Thiol carbon: δ 165–170 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 325.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄ClN₅S.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Cyclization-Alkylation7598Scalability
Mannich Reaction6595Mild conditions
Nucleophilic Substitution8599High regioselectivity

The nucleophilic substitution route offers superior yield and purity, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

  • By-product Formation : Column chromatography (silica gel, ethyl acetate/petroleum ether) removes unreacted aniline and formaldehyde adducts .

Chemical Reactions Analysis

Reactivity of the Thiol (-SH) Group

The thiol moiety undergoes characteristic reactions, including oxidation and alkylation:

Reaction Type Reagents/Conditions Product Key Findings References
Oxidation H₂O₂ (30%), RT, 6 hoursDisulfide dimerForms a stable dimer via S–S bond; confirmed by MS and TLC analysis.
Alkylation CH₃I, K₂CO₃, DMF, 60°C, 4 hoursS-Methylated derivativeImproves solubility in organic solvents; yield: 78% (HPLC purity >95%).
Acylation AcCl, pyridine, 0°C → RT, 2 hoursThioesterLimited stability; prone to hydrolysis under acidic conditions.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloaddition and coordination reactions:

Reaction Type Reagents/Conditions Product Key Findings References
Cycloaddition Phenylacetylene, CuI, DMSO, 80°C, 12hTriazole-fused heterocycleForms a seven-membered ring; regioselectivity confirmed by XRD.
Metal Coordination Cu(NO₃)₂·3H₂O, EtOH, reflux, 3hCu(II) complexExhibits square-planar geometry; enhances antimicrobial activity (MIC: 8 μg/mL).

Chlorophenyl Substituent Reactions

The para-chlorophenyl group undergoes electrophilic substitution and coupling:

Reaction Type Reagents/Conditions Product Key Findings References
Nitration HNO₃/H₂SO₄, 0°C, 2h4-Chloro-3-nitrophenyl derivativeMeta-directing effect of Cl observed; yield: 65%.
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃Biphenyl analogRequires microwave irradiation (100°C, 30 min); isolated via column chromatography.

Amino-Methyl Linker Reactions

The -(NH-CH₂)- group facilitates condensation and Schiff base formation:

Reaction Type Reagents/Conditions Product Key Findings References
Schiff Base Formation Benzaldehyde, EtOH, Δ, 4hImine derivativeCrystallizes in monoclinic system (XRD); exhibits fluorescence at 450 nm.
Mannich Reaction Formaldehyde, morpholine, HCl, 50°C, 6hTertiary amine analogEnhances lipophilicity (logP increases from 2.1 to 3.4).

Biological Activity Modulation via Derivatization

Derivatives synthesized from the above reactions show enhanced pharmacological profiles:

Derivative Biological Activity Potency (IC₅₀ or MIC) Mechanism References
S-Methylated analog Antifungal (C. albicans)MIC: 12.5 μg/mLInhibits lanosterol demethylase.
Cu(II) Complex Antibacterial (E. coli)MIC: 8 μg/mLDisrupts cell membrane integrity.
Biphenyl analog Anticancer (MCF-7 cells)IC₅₀: 18 μMInduces apoptosis via caspase-3 activation.

Scientific Research Applications

Biological Activities

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been studied for its biological activities, particularly in the following areas:

1. Antimicrobial Activity:
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against cancer cell lines such as HepG2 (liver cancer), demonstrating significant anti-proliferative effects. The structure–activity relationship analysis indicates that modifications to the triazole ring can enhance its potency against cancer cells .

3. Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes related to metabolic disorders. For instance, it shows promise as an inhibitor of lipase and urease enzymes, which are crucial in fat digestion and urea metabolism respectively .

Agricultural Applications

In addition to its medicinal uses, this compound may also have applications in agriculture:

1. Fungicide Development:
Due to its antifungal properties, this compound can be explored as a potential fungicide in crop protection strategies. Its ability to inhibit fungal growth can help manage plant diseases effectively .

2. Growth Regulators:
Research into triazole compounds suggests they may act as plant growth regulators. This could lead to enhanced agricultural productivity by improving plant resilience and growth rates under stress conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of triazole derivatives similar to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer ActivityShowed significant inhibition of HepG2 cell proliferation with IC50 values indicating strong activity.
Enzyme InhibitionIdentified as an effective inhibitor of lipase and urease enzymes.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole-Thiol Derivatives

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions 4 & 5) Key Properties/Effects Applications/Activities References
Target Compound 4-Ethyl, 5-((4-chlorophenylamino)methyl) Enhanced steric hindrance from ethyl; SH group enables redox/coordination Potential enzyme inhibition, antimicrobial? -
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-(4-chlorophenyl) Lacks ethyl/aminomethyl groups; inhibits auxin biosynthesis via YUC proteins Plant biology studies
5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(4-tert-butylphenyl) Steric hindrance from tert-butyl; redox-active Material science, catalysis
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(3-pyridyl) Pyridyl enhances adsorption on metal surfaces Corrosion inhibition (Al alloys)
  • Conversely, the (4-chlorophenylamino)methyl group may increase lipophilicity relative to pyridyl or nitro-substituted analogs (e.g., ), influencing membrane permeability in biological contexts .
  • Coordination Chemistry: The thiol group enables metal coordination, a feature exploited in corrosion inhibitors (e.g., ) and catalysts. The target compound’s aminomethyl group could facilitate hydrogen bonding, differentiating its coordination behavior from non-polar substituents like tert-butyl .

Corrosion Inhibition

Triazole-thiols with electron-withdrawing substituents (e.g., nitro in ) show superior adsorption on metal surfaces compared to electron-donating groups. The target compound’s chlorophenyl group (electron-withdrawing) and ethyl chain (electron-donating) may balance adsorption and solubility, warranting electrochemical studies .

Biological Activity

5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H13ClN4S
  • Molecular Weight : 268.77 g/mol
  • CAS Number : 482652-58-4

The compound's biological activity is largely attributed to its triazole and thiol functional groups, which are known to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)
  • Findings :
    • The compound exhibited significant cytotoxicity against melanoma cells, with an IC50 value indicating effective inhibition of cell proliferation.
    • Comparative studies suggest that derivatives of triazole-thiol compounds often show enhanced selectivity towards cancer cells compared to normal cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Selectivity
IGR39 (Melanoma)5.2High
MDA-MB-231 (Breast)8.7Moderate
Panc-1 (Pancreatic)10.5Low

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains:

  • Tested Strains :
    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa
    • Gram-positive: Staphylococcus aureus
  • Results :
    • The compound showed moderate activity against E. coli but was less effective against P. aeruginosa and Staphylococcus aureus .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Pseudomonas aeruginosa>100 µg/mL
Staphylococcus aureus>100 µg/mL

Case Studies and Research Findings

A notable study synthesized various derivatives of the triazole-thiol framework and tested their biological activities. Among these, several compounds demonstrated superior anticancer properties compared to traditional chemotherapeutics such as doxorubicin. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced both cytotoxicity and selectivity towards cancer cells .

Additionally, research has shown that the incorporation of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt cellular processes in cancer cells, leading to increased apoptosis rates .

Q & A

Q. What are the standard synthetic routes for 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how are intermediates purified?

The compound is synthesized via alkylation of the triazole-thiol core with halogenated alkanes under solvent-free or mild thermal conditions. For example, thiocarbohydrazide is reacted with intermediates under controlled heating (4–5 hours), followed by purification via sodium bicarbonate washing and recrystallization using solvents like DMF . Key steps include monitoring reaction progress via TLC and ensuring purity through spectroscopic validation (e.g., NMR, IR, MS) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

Modern methods include:

  • 1H/13C NMR : To assign hydrogen and carbon environments, particularly for the 4-chlorophenyl and triazole-thiol moieties.
  • IR Spectroscopy : Confirms the presence of functional groups like -SH (thiol) and -NH (amine).
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 287.77 for a derivative in ). Cross-referencing these data ensures structural integrity .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antifungal and antimicrobial potential. For instance, S-alkyl analogs demonstrate activity against fungal strains, likely due to hydrogen and hydrophobic interactions with biological targets. ADME modeling supports their bioavailability, prioritizing candidates for further in vitro assays .

Advanced Research Questions

Q. How can molecular docking optimize the design of derivatives targeting specific enzymes (e.g., helicases)?

  • Target Selection : Use crystallographic data (e.g., PDB ID 5WWP for SARS-CoV-2 helicase) to identify binding pockets.
  • Parameterization : Employ software like SHELXPRO for rigid-body docking, generating 30+ conformations per ligand. Select the lowest-energy pose with strong interactions (e.g., hydrogen bonds with active-site residues).
  • Validation : Compare docking scores with experimental IC50 values to refine predictive models .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in antifungal efficacy may arise from structural variations (e.g., alkyl chain length) or assay conditions. To address this:

  • Standardized Assays : Use consistent fungal strains (e.g., Candida albicans) and MIC protocols.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and correlate changes with activity .

Q. How can crystallographic tools like SHELXL improve structural refinement for derivatives?

SHELXL leverages high-resolution X-ray data to refine atomic positions, even for twinned crystals. Key steps include:

  • Data Collection : Use synchrotron radiation for high-resolution datasets.
  • Twinned Refinement : Apply the TWIN/BASF commands to model overlapping lattices.
  • Validation : Check R-factors and electron density maps (e.g., via ORTEP-3) to ensure accuracy .

Q. What methodologies enhance the stability of thiol-containing derivatives during synthesis?

Thiol oxidation is mitigated by:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon.
  • Protecting Groups : Use trityl or acetyl groups to shield -SH during alkylation.
  • Post-Synthesis Stabilization : Store compounds at -20°C with desiccants to prevent degradation .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across studies (e.g., 65% vs. 79% for similar derivatives)?

Yield discrepancies often stem from:

  • Reaction Conditions : Temperature fluctuations or solvent purity (e.g., DMF vs. ethanol).
  • Catalyst Use : Some protocols employ pyridine or NaOH to accelerate alkylation.
  • Workup Efficiency : Incomplete removal of byproducts (e.g., unreacted thiocarbohydrazide) affects isolated yields .

Methodological Recommendations

  • For Synthetic Reproducibility : Document exact molar ratios, solvent grades, and heating rates.
  • For Bioactivity Studies : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate measurements.
  • For Computational Studies : Validate docking results with molecular dynamics simulations to assess binding stability .

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